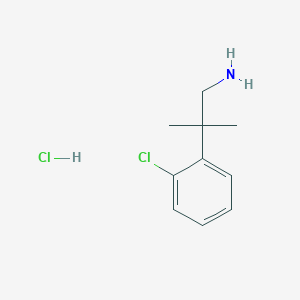

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl

Descripción general

Descripción

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, also known as 2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

This compound functions primarily as an antagonist of the NMDA receptor . It interacts with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels .

Biochemical Pathways

The compound affects the unfolded protein response (UPR) pathway . It attenuates ATF4 and GRP78, typical downstream targets of the UPR, together with c-Myc protein expression . It also changes the expression of several ER-associated protein degradation (ERAD) components .

Pharmacokinetics

The compound has a low oral bioavailability , reflecting its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It undergoes oxidative metabolism, mainly to norketamine . Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating acute pain .

Result of Action

The compound rapidly downregulates the expression of c-Myc in addition to ER stress responses in a post-translational manner . It also partially attenuates the gene expression of integrin subunit α1 (ITGA1), a downstream target of c-Myc .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, conditions in the tumor microenvironment such as low glucose, low oxygen, and decreased amino acid availability can confer antiapoptotic competence to tumor cells

Análisis Bioquímico

Biochemical Properties

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NMDA receptor, a type of glutamate receptor, which is crucial for synaptic plasticity and memory function . The nature of these interactions often involves binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the unfolded protein response in HT-29 cells under stress conditions . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NMDA receptor, leading to inhibition or activation of these molecules . This binding can result in changes in gene expression, enzyme activity, and other molecular processes. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of the compound can cause significant changes in cellular function and metabolism, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and interactions with other biomolecules, highlighting the importance of subcellular targeting in its application.

Actividad Biológica

2-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as a derivative of the phenylpropanamine class, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems, particularly in the context of neurological disorders.

The biological activity of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, is largely attributed to its ability to modulate neurotransmitter systems. It is believed to interact with various receptors and enzymes involved in the regulation of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can influence a range of physiological and psychological processes, making it a subject of interest in neuropharmacology.

Key Mechanisms:

- Receptor Interaction : The compound acts as a ligand for neurotransmitter receptors, potentially affecting their activity.

- Monoamine Modulation : It may influence the release and reuptake of key neurotransmitters, impacting mood and cognitive functions.

Biological Activity Overview

Research indicates that 2-(2-Chlorophenyl)-2-methylpropan-1-amine exhibits various biological activities, particularly in the central nervous system. Its applications span several areas:

- Neurological Disorders : Investigated for potential therapeutic effects in conditions like depression and anxiety.

- Pharmacological Studies : Used as a reference compound in studies assessing receptor affinity and activity .

Study 1: Neurotransmitter Interaction

A study explored the compound's interaction with dopamine receptors, revealing that it could enhance dopamine release in certain neuronal pathways. This effect was linked to improved symptoms in animal models mimicking Parkinson's disease .

Study 2: Comparative Analysis

A comparative analysis highlighted the compound's efficacy against other similar compounds. It showed superior activity in modulating serotonin levels compared to traditional antidepressants, suggesting a unique mechanism that could be leveraged for novel therapies .

Data Tables

| Study | Biological Target | Findings | Implications |

|---|---|---|---|

| Study 1 | Dopamine Receptors | Enhanced dopamine release | Potential treatment for Parkinson's disease |

| Study 2 | Serotonin Levels | Superior modulation compared to traditional antidepressants | Novel therapeutic avenues for depression |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl serves as a versatile building block for synthesizing more complex organic molecules. Its chlorinated structure allows for various chemical reactions:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of pharmaceuticals due to its ability to undergo nucleophilic substitution and acylation reactions.

- Material Science : It can be used in the development of new materials, including polymers and dyes, owing to its reactive amine group.

Biology

The biological applications of this compound are particularly noteworthy:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction could influence mood regulation and cognitive functions.

- Receptor Binding Studies : The compound is studied for its potential to bind to various receptors in the brain, which may lead to therapeutic applications in treating mental health disorders.

Medicine

The medicinal applications of this compound are being explored in several areas:

- Therapeutic Potential : Preliminary studies suggest that it may have analgesic properties and could be beneficial in treating neurological disorders.

- Drug Development : Ongoing research aims to assess its efficacy and safety profile for potential use in clinical settings.

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of 2-(2-Chlorophenyl)-2-methylpropan-1-amine on neurotransmitter release demonstrated that the compound could enhance serotonin levels in vitro. This finding suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Synthesis Pathways

Research detailing the synthesis pathways for 2-(2-Chlorophenyl)-2-methylpropan-1-amine highlights its utility as an intermediate in the production of more complex pharmaceutical agents. Various synthetic routes have been explored, emphasizing the compound's significance in drug discovery.

Data Tables

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Facilitates synthesis of complex molecules |

| Biology | Neurotransmitter modulation | Potential treatment for mood disorders |

| Medicine | Analgesic properties | Possible therapeutic agent for neurological conditions |

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCAOAUJSHDYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-95-6 | |

| Record name | Benzeneethanamine, 2-chloro-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.